2-(Bromomethyl)-5-chloropyridine hydrobromide

Description

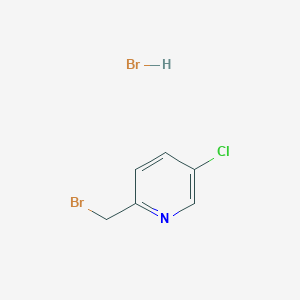

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(bromomethyl)-5-chloropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYPZAKRQFBVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-49-9 | |

| Record name | 2-(bromomethyl)-5-chloropyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Summary of Reaction Parameters in One-Step Synthesis

| Parameter | Range/Value | Notes |

|---|---|---|

| Raw material | 2-Hydroxypyrimidine | 1 mol per batch |

| Hydrobromic acid concentration | 20-50 wt% | Molar ratio HBr:2-hydroxypyrimidine 1:1 to 1:3 |

| Hydrogen peroxide concentration | 10-50 wt% | Molar ratio H2O2:2-hydroxypyrimidine 1:1 to 5:1 |

| Reaction temperature (bromination) | 30-100 °C | Heating for 8-14 hours |

| Chlorination reagent | Phosphorus oxychloride | Molar ratio POCl3:2-hydroxypyrimidine 1-5:1 |

| Organic amine catalyst | Triethylamine (0.6-2 mol/mol) | Reaction at 50-120 °C for 5-8 hours |

| Purification | Catalase treatment, filtration, drying | Drying at 70-85 °C for 4-6 hours |

| Yield | 94-99% | High purity (98-99%) |

| Bromine utilization efficiency | 95-98% | Very efficient utilization |

This method is noted for its clean reaction profile with almost no smoke or fuming, making it industrially attractive.

Multi-Step Synthesis from Amino-Chloropyridine

Another approach synthesizes 2-bromo-5-chloropyridine (a close structural analog) via:

- Starting from 2-amino-5-chloropyridine.

- Diazotization using sodium nitrite in hydrobromic acid solution at 0-10°C.

- Bromination with bromine under controlled temperature.

- Neutralization and isolation of the brominated product.

- Subsequent conversion to the hydrobromide salt by reaction with hydrobromic acid.

This method yields about 93% of the brominated product with high purity and is well-characterized by NMR and melting point data. The process requires careful temperature control to avoid side reactions and ensure selective bromination.

Reaction Mechanism Insights and Optimization

- Catalysis by Hydrogen Peroxide: Facilitates selective bromination at the 5-position of pyridine rings by generating reactive bromine species in situ.

- Use of Phosphorus Oxychloride: Preferred chlorinating agent due to controlled reactivity and reduced fuming compared to phosphorus pentachloride, leading to cleaner reactions and better yields.

- Organic Amines as Catalysts: Triethylamine and related amines act as bases to neutralize HCl generated during chlorination, improving reaction efficiency.

- Purification via Catalase Treatment: Catalase decomposes residual hydrogen peroxide, preventing unwanted side reactions during product isolation.

Comparative Analysis of Preparation Methods

| Aspect | One-Step Synthesis (Patented) | Multi-Step Diazotization Route |

|---|---|---|

| Starting Materials | 2-Hydroxypyrimidine, hydrobromic acid, POCl3 | 2-Amino-5-chloropyridine, bromine, HBr, NaNO2 |

| Reaction Complexity | Simplified, integrated bromination and chlorination | Multi-step, requires diazotization and bromination |

| Yield | Up to 99% | Around 93% |

| Purity | >98% | High, confirmed by NMR |

| Environmental Impact | Low pollution, minimal fuming | Requires careful handling of bromine and nitrites |

| Industrial Suitability | High, scalable with efficient bromine utilization | Moderate, more steps and reagents needed |

Research Findings and Practical Notes

- The one-step method significantly improves bromine utilization efficiency by over 100% compared to traditional methods, reaching up to 300% in some cases.

- Reaction temperature and reagent molar ratios critically influence yield and purity; optimal conditions involve moderate temperatures (50-100°C) and controlled reagent stoichiometry.

- The use of catalase in purification is essential for removing residual oxidants, enhancing product stability.

- Phosphorus oxychloride is preferred over other chlorinating agents due to lower volatility and better safety profile.

- The hydrobromide salt form is typically isolated by crystallization from suitable solvents such as methane or other organic solvents.

Summary Table of Key Preparation Parameters and Outcomes

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| 2-Hydroxypyrimidine (g/mol) | 112.1 (1 mol) | 112.1 (1 mol) | 112.1 (1 mol) |

| Hydrobromic acid concentration | 20% w/w | 35% w/w | 50% w/w |

| HBr : 2-Hydroxypyrimidine molar ratio | 1:1 | 2:1 | 3:1 |

| Hydrogen peroxide concentration | 10% w/w | 30% w/w | 50% w/w |

| Reaction temperature (bromination) | 100 °C | 40 °C | 30 °C |

| Reaction time (bromination) | 8 h | 12 h | 14 h |

| Phosphorus oxychloride (g/mol) | 153.3 (1 mol) | 191.7 (1.25 mol) | 766.7 (5 mol) |

| Triethylamine (g/mol) | 60.7 (0.6 mol) | 65.8 (0.65 mol) | 202.4 (2 mol) |

| Reaction temperature (chlorination) | 120 °C | 80 °C | 50 °C |

| Reaction time (chlorination) | 8 h | 6 h | 5 h |

| Yield (%) | 94.1% | 96.2% | 99.4% |

| Purity (%) | 98.2% | 98.4% | 98.9% |

| Bromine utilization efficiency (%) | 98% | 96% | 95% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary reactivity of 2-(Bromomethyl)-5-chloropyridine hydrobromide stems from its bromomethyl group, which is highly susceptible to nucleophilic substitution reactions .

Alkylation Reactions

The compound readily undergoes alkylation reactions with various nucleophiles:

-

Oxygen nucleophiles: Alcohols and phenols can react to form ethers.

-

Nitrogen nucleophiles: Amines can form secondary or tertiary amines.

-

Sulfur nucleophiles: Thiols can produce thioethers.

Mechanism

The nucleophilic substitution typically proceeds via an SN2 mechanism:

Where Nu represents the nucleophile and Py-Cl represents the 5-chloropyridine moiety.

Halogen Exchange Reactions

This compound can undergo halogen exchange reactions, particularly at the bromomethyl position.

Finkelstein Reaction

The Finkelstein reaction can be employed to exchange the bromine for iodine:

This reaction is typically carried out in acetone, taking advantage of the differential solubility of sodium halides.

Coupling Reactions

The compound can participate in various coupling reactions, serving as an electrophilic partner .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling can be performed using the bromomethyl group:

Where R represents an aryl or alkyl group.

Reduction Reactions

The bromomethyl group can be reduced to form 2-methyl-5-chloropyridine:

This reaction is typically carried out using hydrogen gas and a palladium on carbon catalyst.

Hydrolysis Reactions

Under basic conditions, the bromomethyl group can undergo hydrolysis:

This reaction produces 2-(hydroxymethyl)-5-chloropyridine.

Reaction with Organometallic Reagents

This compound can react with organometallic compounds such as Grignard reagents:

Where R is an alkyl or aryl group and X is a halogen.

Comparative Reactivity

The following table compares the reactivity of different functional groups in this compound:

| Functional Group | Reactivity | Common Reactions |

|---|---|---|

| Bromomethyl | High | Nucleophilic substitution, Reduction |

| Chloro (on ring) | Moderate | SNAr, Metal-catalyzed coupling |

| Pyridine ring | Low | Electrophilic aromatic substitution |

Kinetics and Thermodynamics

The rate of nucleophilic substitution at the bromomethyl position is influenced by various factors:

-

Solvent polarity: Polar aprotic solvents generally increase the reaction rate.

-

Nucleophile strength: Stronger nucleophiles react faster.

-

Temperature: Higher temperatures typically accelerate the reaction.

The activation energy for the SN2 reaction at the bromomethyl position is estimated to be in the range of 20-30 kcal/mol, based on similar compounds .

Scientific Research Applications

Chemistry

2-(Bromomethyl)-5-chloropyridine hydrobromide serves as a crucial building block in organic synthesis. It is employed to create various complex organic molecules, including:

- Heterocycles : Used in the synthesis of nitrogen-containing heterocycles that are essential in pharmaceuticals.

- Natural Product Analogs : Acts as an intermediate for synthesizing analogs of natural products that may exhibit enhanced biological activity.

Biology

In biological research, this compound is utilized for developing bioactive molecules:

- Enzyme Inhibitors : It has been investigated for its ability to inhibit specific enzymes, which can be pivotal in drug design.

- Receptor Modulators : The compound's structural properties allow it to interact with various biological receptors, making it a candidate for therapeutic agents.

Medicine

The pharmaceutical industry recognizes the potential of this compound as an intermediate in drug synthesis:

- Antiviral Agents : Research indicates its application in developing compounds that target viral infections.

- Anticancer Agents : Preliminary studies show cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer drug candidate.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

Studies have demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound may disrupt bacterial cell wall synthesis or act as an enzyme inhibitor.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against melanoma cells (A375), indicating its potential role in cancer therapy. Further research is needed to elucidate its exact mechanisms and efficacy in clinical settings.

Case Studies

- Synthesis of Antiviral Agents : A study explored the use of this compound as an intermediate in synthesizing new antiviral compounds. The resulting derivatives showed promising activity against specific viral targets.

- Development of Anticancer Drugs : Research demonstrated the cytotoxicity of derivatives synthesized from this compound against various cancer cell lines, paving the way for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloropyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of bioactive compounds, where it can modify the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Bromomethyl and Chloro Substituents

(a) 2-(Bromomethyl)-4-chloropyridine (CAS 856850-18-5)

- Molecular Formula : C₆H₅BrClN

- Purity : 95%

- Key Difference : The chloro group is at the 4-position instead of the 5-position. This positional isomerism affects electronic distribution and reactivity in substitution reactions .

(b) 5-(Bromomethyl)-2-chloropyridine (CAS 182924-36-3)

- Molecular Formula : C₆H₅BrClN

- Purity : 97%

- Key Difference : The bromomethyl and chloro groups are swapped (bromomethyl at 5-position, chloro at 2-position). This alters steric hindrance and regioselectivity in cross-coupling reactions .

(c) 2-(Bromomethyl)-5-chloro-3-fluoropyridine Hydrobromide (CAS Not Specified)

Hydrobromide Salts of Bromomethyl-Substituted Heterocycles

(a) 2-(Bromomethyl)-4-methylpyridine Hydrobromide (CAS 1956322-40-9)

- Molecular Formula : C₇H₉Br₂N

- Molecular Weight : 266.96 g/mol

- Hazard Profile : Less severe than the target compound (GHS Category 2/3 for skin/eye irritation and respiratory toxicity) .

- Key Difference : A methyl group replaces the chloro substituent , reducing polarity and altering metabolic pathways in biological applications .

(b) 2-(Bromomethyl)-1-methyl-1H-benzimidazole Hydrobromide (CAS 934570-40-8)

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituent Difference |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-5-chloropyridine HBr | 1646152-49-9 | C₆H₆Br₂ClN | 287.38 | 96% | Reference Compound |

| 2-(Bromomethyl)-4-chloropyridine | 856850-18-5 | C₆H₅BrClN | 206.47 | 95% | Chloro at 4-position |

| 2-(Bromomethyl)-5-chloro-3-fluoro HBr | N/A | C₆H₅Br₂ClFN | ~305.4 (estimated) | 95% | Additional 3-fluoro substituent |

| 2-(Bromomethyl)-4-methylpyridine HBr | 1956322-40-9 | C₇H₉Br₂N | 266.96 | 95% | Methyl vs. chloro substituent |

| 2-Bromomethyl-5-chloropyridine | 605681-01-4 | C₆H₅BrClN | 206.47 | N/A | No hydrobromide counterion |

Biological Activity

2-(Bromomethyl)-5-chloropyridine hydrobromide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromomethyl and chloropyridine groups, is being investigated for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H6BrClN

- CAS Number : 1646152-49-9

- Molecular Weight : 215.48 g/mol

This compound features a bromomethyl group attached to the pyridine ring, which is known to enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various pyridine derivatives, this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor, although the exact mechanism remains to be elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against melanoma (A375) and breast cancer (MCF-7) cell lines. The compound induced apoptosis in these cells, likely through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 10 |

| MCF-7 (Breast Cancer) | 15 |

The mechanism of action appears to involve oxidative stress induction, which is a common pathway for many anticancer agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as a non-nucleoside inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species Generation : Its structure allows for interactions that lead to increased ROS levels, contributing to cellular stress and apoptosis.

- Cell Membrane Interaction : The bromomethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of pyridine derivatives, including this compound. They evaluated their antimicrobial and anticancer properties through high-throughput screening methods. The study highlighted the compound's promising activity against resistant bacterial strains and its selective toxicity towards cancer cells compared to normal cells.

Q & A

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-5-chloropyridine hydrobromide, and how can reaction yields be improved?

- Methodological Answer : A common approach involves halogenation of methyl-substituted pyridine precursors. For example, 5-chloro-2-methylpyridine can be brominated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile. Post-reaction, hydrobromide salt formation is achieved via HBr treatment. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of NBS to substrate) and reaction time (typically 6–12 hours at 60–80°C). Purification via recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies bromomethyl (-CH₂Br) and chloro-substituted pyridine signals. For example, the bromomethyl proton typically appears as a singlet at δ 4.5–4.8 ppm, while aromatic protons resonate at δ 7.5–8.5 ppm.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 252.93 for C₆H₆BrClN·HBr) and fragmentation patterns.

- X-ray Crystallography : Resolves regiochemical uncertainties in bromine substitution, particularly when competing positions exist .

Q. How can researchers mitigate instability during storage or handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (Ar/N₂) at 2–8°C. Desiccants like silica gel should be used in storage containers. For handling, work under anhydrous conditions (e.g., glovebox) to prevent hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions involving the bromomethyl group?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For SN2 reactions:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalytic additives like tetrabutylammonium iodide (TBAI) enhance reactivity with bulky nucleophiles (e.g., arylthiols).

- Computational modeling (DFT) predicts reactive sites; for example, the bromomethyl group’s electrophilicity is amplified by the electron-withdrawing Cl substituent at the 5-position .

Q. How do computational studies explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the bromomethyl group’s LUMO energy (-1.8 eV) facilitates oxidative addition with Pd(0) catalysts in Suzuki-Miyaura couplings. Key parameters:

Q. What are the challenges in synthesizing deuterated analogs for mechanistic studies?

- Methodological Answer : Deuterium incorporation at the bromomethyl position requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.